2,5-Difluoro-4-nitrophenol

Vue d'ensemble

Description

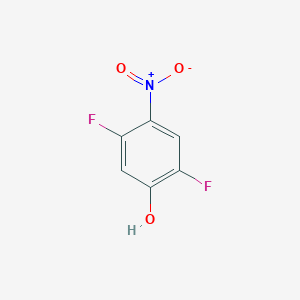

2,5-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenol ring. This compound appears as a white to light yellow crystalline powder and is known for its limited solubility in water but good solubility in organic solvents such as alcohol and chloroform .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitrophenol typically involves the nitration of 2,5-difluorophenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the hydroxyl group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced safety measures and optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Difluoro-4-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, methanol.

Major Products:

Reduction: 2,5-Difluoro-4-aminophenol.

Substitution: 2,5-Dimethoxy-4-nitrophenol when methoxide is used as the nucleophile.

Applications De Recherche Scientifique

Organic Chemistry

DFNP is utilized as a building block for synthesizing more complex fluorinated organic compounds. Its fluorine atoms enhance the reactivity and stability of derivatives, making it a valuable intermediate in organic synthesis.

Research has indicated that DFNP and its derivatives exhibit potential biological activities:

- Antimicrobial Properties: Studies have shown that some derivatives demonstrate significant activity against various microbial strains.

- Anticancer Potential: Certain compounds derived from DFNP have been evaluated for their anticancer properties, showing promise in inhibiting tumor cell growth .

Pharmaceutical Development

Ongoing research explores DFNP's potential as a precursor for pharmaceuticals. Its ability to form various derivatives makes it suitable for developing new therapeutic agents targeting diseases such as tuberculosis and cancer .

Industrial Applications

In industry, DFNP is involved in producing specialty chemicals and materials. Its unique properties allow for the development of advanced materials used in various applications, including electronics and coatings.

Case Study 1: Antitubercular Activity

A study investigated a series of compounds derived from DFNP for their antitubercular activity against Mycobacterium tuberculosis. The most potent derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against both sensitive and rifampin-resistant strains, indicating its potential as a lead compound for further optimization .

Case Study 2: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the toxicity of phenolic compounds similar to DFNP. These models help understand the relationship between chemical structure and biological activity, guiding future research on phenolic derivatives' safety profiles .

Mécanisme D'action

The mechanism of action of 2,5-Difluoro-4-nitrophenol primarily involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the fluorine atoms can be involved in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

- 2,6-Difluoro-4-nitrophenol

- 3-Fluoro-4-nitrophenol

- 2,5-Difluoro-4-methoxybenzaldehyde

Comparison: 2,5-Difluoro-4-nitrophenol is unique due to the specific positioning of its fluorine atoms and nitro group, which confer distinct reactivity patterns compared to its analogs. For instance, 2,6-Difluoro-4-nitrophenol has a different substitution pattern, affecting its chemical behavior and applications .

Activité Biologique

2,5-Difluoro-4-nitrophenol (DFNP) is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a nitro group attached to a phenolic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding the biological activity of DFNP, including its mechanisms of action, toxicity profiles, and comparative studies with related compounds.

- Molecular Formula : C₆H₃F₂NO₃

- Molecular Weight : 175.09 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Poorly soluble in water; soluble in organic solvents such as alcohol and chloroform.

DFNP's biological activity is attributed to its ability to interact with various biological targets. As a weak acid, it can participate in acid-base reactions, forming salts with bases. The nitro group is known to be a key functional group that can undergo reduction to form amine derivatives, which may enhance bioactivity.

Target Sites

DFNP has been studied for its interactions with:

- Enzymatic Targets : It may inhibit specific enzymes involved in metabolic pathways.

- Cell Membranes : Its lipophilic nature allows it to penetrate cellular membranes, affecting cellular processes.

Antimicrobial Properties

Research indicates that derivatives of DFNP exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain nitrophenol derivatives possess potent effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 64 μg/mL against Mycobacterium tuberculosis .

Anticancer Potential

DFNP and its derivatives have shown promise in anticancer research. In vitro studies have assessed their effects on tumor cell lines, revealing varying degrees of cytotoxicity. Notably, some derivatives did not exhibit significant inhibitory effects on certain tumor cell lines, suggesting selective activity that could be harnessed for targeted therapies .

Toxicity Profile

The toxicity of DFNP has been a subject of investigation due to its potential environmental and health impacts. It is classified as a toxic substance, necessitating precautions during handling and exposure. Toxicological studies indicate that DFNP can cause acute toxicity in aquatic organisms, particularly affecting fish and lamprey larvae through mechanisms such as vasodilation and respiratory distress .

| Compound | Toxicity Level | Affected Organisms |

|---|---|---|

| DFNP | High | Fish, Lamprey larvae |

| 3-Fluoro-4-nitrophenol | Moderate | Various aquatic species |

Study on Aquatic Toxicity

A systematic study evaluated the effects of DFNP on lamprey larvae and rainbow trout. The findings revealed that DFNP caused significant mortality in lamprey larvae due to circulatory failure, while trout exhibited symptoms of anoxia at higher concentrations . This differential susceptibility underscores the need for further research into species-specific responses to nitrophenols.

Antitubercular Activity Evaluation

In an evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds derived from DFNP, researchers found that these derivatives displayed potent antitubercular activities against M. tuberculosis strains. The most active compound demonstrated an MIC value comparable to standard antitubercular drugs, highlighting the potential for developing new treatments based on DFNP derivatives .

Propriétés

IUPAC Name |

2,5-difluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQWWNJQZLYLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382110 | |

| Record name | 2,5-difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120103-18-6 | |

| Record name | 2,5-difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.